molecular formula C15H19ClFNS B13410700 alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride CAS No. 80154-82-1

alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride

Katalognummer: B13410700
CAS-Nummer: 80154-82-1
Molekulargewicht: 299.8 g/mol
InChI-Schlüssel: FWHANHGFZCIONK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of p-fluorobenzyl chloride with isopropylamine to form the intermediate p-fluorobenzyl-N-isopropylamine. This intermediate is then reacted with 2-thenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wirkmechanismus

The mechanism by which alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-(p-Fluorobenzyl)-N-isopropyl-2-thenylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

80154-82-1

Molekularformel

C15H19ClFNS

Molekulargewicht

299.8 g/mol

IUPAC-Name

N-[2-(4-fluorophenyl)-1-thiophen-2-ylethyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C15H18FNS.ClH/c1-11(2)17-14(15-4-3-9-18-15)10-12-5-7-13(16)8-6-12;/h3-9,11,14,17H,10H2,1-2H3;1H

InChI-Schlüssel

FWHANHGFZCIONK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(CC1=CC=C(C=C1)F)C2=CC=CS2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.